![molecular formula C38H62O3S2 B13735757 Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl- CAS No. 4142-74-9](/img/structure/B13735757.png)
Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] is a complex organic compound known for its unique structure and properties. It is characterized by the presence of phenolic groups, ether linkages, and thioether functionalities, making it a versatile compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] typically involves the reaction of 4-methyl-6-nonylphenol with 2,2’-oxybis(2,1-ethanediylthiomethylene) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the precise control of reaction parameters and the use of advanced purification techniques, such as distillation and chromatography, to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The thioether linkages can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Thiols and related derivatives.
Substitution: Nitro, sulfo, and halogenated phenolic compounds.
Applications De Recherche Scientifique
Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] involves its interaction with various molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant properties. The thioether linkages can interact with thiol-containing enzymes, potentially modulating their activity. Additionally, the compound’s unique structure allows it to interact with cellular membranes, influencing membrane stability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-
Uniqueness
Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] is unique due to its combination of phenolic, ether, and thioether functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
4142-74-9 |
|---|---|
Formule moléculaire |
C38H62O3S2 |
Poids moléculaire |
631.0 g/mol |
Nom IUPAC |
2-[2-[2-[(2-hydroxy-5-methyl-3-nonylphenyl)methylsulfanyl]ethoxy]ethylsulfanylmethyl]-4-methyl-6-nonylphenol |
InChI |
InChI=1S/C38H62O3S2/c1-5-7-9-11-13-15-17-19-33-25-31(3)27-35(37(33)39)29-42-23-21-41-22-24-43-30-36-28-32(4)26-34(38(36)40)20-18-16-14-12-10-8-6-2/h25-28,39-40H,5-24,29-30H2,1-4H3 |
Clé InChI |
ZHEOXZXROVDONK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(C(=CC(=C1)C)CSCCOCCSCC2=CC(=CC(=C2O)CCCCCCCCC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)
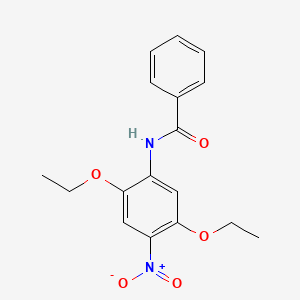
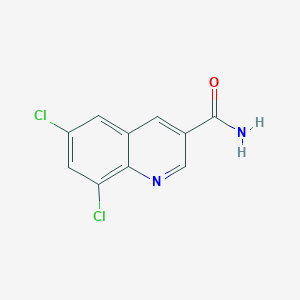
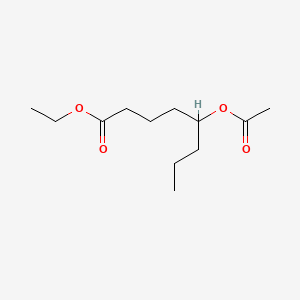
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
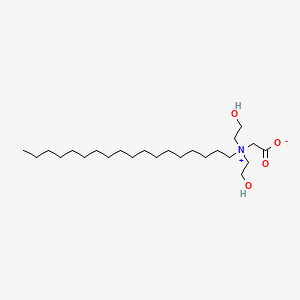
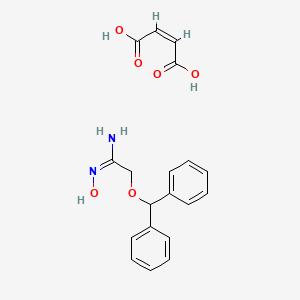
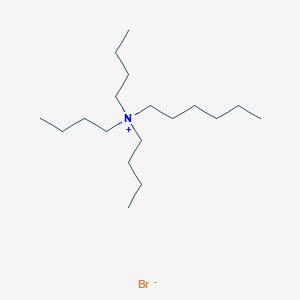

![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)

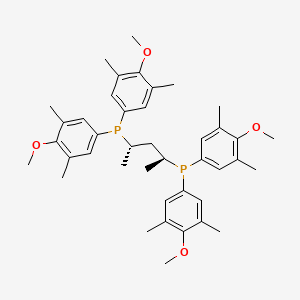
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)

